molecular formula C15H17ClN2O3 B2452569 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea CAS No. 2319783-73-6

1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea

Cat. No.: B2452569
CAS No.: 2319783-73-6
M. Wt: 308.76
InChI Key: KRFMQWPKRFOQNE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea (CAS 2319783-73-6) is an organic compound of significant interest in modern medicinal chemistry and drug discovery research. This urea derivative features a distinctive hybrid molecular structure that combines a 2-chlorophenyl group with a 2,5-dimethylfuran moiety, linked through a hydroxyethylurea bridge . The urea functionality is a privileged scaffold in medicinal chemistry, renowned for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for specific biological activity and optimizing drug-like properties . Urea derivatives are widely investigated for their application in developing therapeutic agents for various conditions, including anticancer, antibacterial, and anticonvulsive applications . The specific structure of this compound, characterized by its chlorophenyl and dimethylfuran components, confers distinct physicochemical properties, including good stability and selective reactivity, making it a valuable building block for chemical synthesis . Its calculated properties include a topological polar surface area of 74.5 Ų and an XLogP3 value of 2.3, indicating a balance of solubility and permeability desirable for drug discovery efforts . This product is intended For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-9-7-11(10(2)21-9)14(19)8-17-15(20)18-13-6-4-3-5-12(13)16/h3-7,14,19H,8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFMQWPKRFOQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 2,5-dimethylfuran with an appropriate reagent to introduce the hydroxyethyl group.

    Coupling with Chlorophenyl Isocyanate: The hydroxyethyl intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Lacks the dimethylfuran moiety.

    1-(2-Chlorophenyl)-3-(2-(2,5-dimethylfuran-3-yl)ethyl)urea: Lacks the hydroxy group.

Biological Activity

1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H26ClN3O2
  • Molecular Weight : 375.9 g/mol
  • CAS Number : 1235656-95-7

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the chlorophenyl group and the dimethylfuran moiety suggests potential interactions with receptors and enzymes involved in metabolic pathways.

Biological Activity Overview

This compound has been studied for its antitumor properties, as well as its effects on various cellular pathways.

Antitumor Activity

Research indicates that urea derivatives, including this compound, can exhibit cytotoxic effects against cancer cell lines. For example, a related study demonstrated that certain urea derivatives induce apoptosis in hepatocellular carcinoma cells (HEP-G2) through mechanisms involving oxidative stress and DNA damage .

Cytotoxicity Studies

A comparative analysis of urea derivatives revealed that compounds with similar structures could significantly inhibit cell proliferation in various cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

Several studies have highlighted the biological activity of urea derivatives:

Study ReferenceCompoundModelFindings
Burton et al. Urea DerivativeRatsDecreased nitrogenous compound excretion
D’Apolito et al. Urea DerivativeCKD MiceIncreased oxidative stress and insulin resistance
Wang et al. URD12In vitro & In vivoCytotoxic activity against K562 leukemia cells

These studies underscore the potential therapeutic applications of this compound in oncology.

Toxicity and Safety Profile

While exploring the therapeutic potential, it is crucial to consider the toxicity profile of this compound. Research has shown that some urea derivatives can exhibit low toxicity levels while maintaining significant biological activity. However, further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Questions

Q. What are the key structural features of 1-(2-Chlorophenyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea, and how do they influence its chemical reactivity?

  • The compound features a urea core (-NH-C(=O)-NH-) linked to a 2-chlorophenyl group and a hydroxyethyl chain substituted with a 2,5-dimethylfuran-3-yl moiety. The chlorophenyl group introduces steric hindrance and electron-withdrawing effects, while the dimethylfuran contributes π-electron density and potential hydrogen-bonding via the hydroxyl group. These features affect nucleophilic substitution (e.g., at the chlorine site) and solubility in polar solvents .
  • Methodological Insight : Computational tools like density functional theory (DFT) can model electronic effects, while X-ray crystallography (using SHELX software for refinement ) validates steric interactions.

Q. What synthetic routes are available for preparing this compound, and what are critical reaction conditions?

  • A common approach involves:

  • Step 1 : Chlorination of aniline derivatives to form 2-chloroaniline intermediates.
  • Step 2 : Reaction with isocyanates to construct the urea backbone.
  • Step 3 : Coupling with a pre-synthesized 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl group via nucleophilic substitution or Mitsunobu reactions.
  • Critical Conditions : Anhydrous solvents (e.g., THF or DMF), controlled temperatures (0–60°C), and catalysts like triethylamine for deprotonation .

Intermediate-Level Questions

Q. How can researchers address challenges in purifying intermediates during synthesis, such as byproducts from incomplete substitution?

  • Chromatography : Use gradient elution in flash column chromatography with silica gel, optimizing solvent polarity (e.g., hexane/ethyl acetate mixtures).
  • Recrystallization : Leverage solubility differences in ethanol/water systems, guided by Hansen solubility parameters.
  • Analytical Validation : Monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) and LC-MS to detect low-abundance impurities .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure, and how should data be interpreted?

  • NMR :

  • ¹H NMR : Look for urea NH protons (δ 6.5–8.0 ppm, broad), furan protons (δ 6.2–7.0 ppm), and chlorophenyl aromatic signals (δ 7.2–7.8 ppm).
  • ¹³C NMR : Urea carbonyl (δ 155–160 ppm), furan carbons (δ 105–125 ppm).
    • IR : Urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).
    • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethylfuran group impact the compound’s interaction with biological targets?

  • The dimethylfuran’s electron-rich furan ring may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or cytochrome P450 isoforms). Steric bulk from methyl groups could hinder binding in narrow pockets, necessitating molecular docking simulations (AutoDock Vina) to optimize substituent positioning .
  • Experimental Design : Compare activity of analogs with furan vs. thiophene or phenyl substituents to isolate electronic contributions .

Q. What strategies can resolve contradictions in reported biological activity data, such as conflicting IC₅₀ values across studies?

  • Standardized Assays : Re-evaluate potency using uniform protocols (e.g., MTT assays for cytotoxicity, ensuring consistent cell lines and incubation times).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets, controlling for variables like solvent (DMSO concentration) or assay temperature.
  • Structural Validation : Confirm compound integrity in prior studies via LC-MS retesting to rule out degradation .

Q. How can researchers design derivatives to improve aqueous solubility without compromising target affinity?

  • Modifications :

  • Introduce polar groups (e.g., -OH, -SO₃H) on the hydroxyethyl chain.
  • Replace chlorophenyl with a more hydrophilic heteroaryl group (e.g., pyridyl).
    • Methodology :
  • Calculate logP values (ChemAxon) to predict solubility.
  • Use SPR (surface plasmon resonance) to monitor binding kinetics post-modification .

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